molecular formula C19H14O B11856152 2-Methyl-4-phenylindeno[2,1-B]pyran CAS No. 62225-30-3

2-Methyl-4-phenylindeno[2,1-B]pyran

Cat. No.: B11856152
CAS No.: 62225-30-3
M. Wt: 258.3 g/mol
InChI Key: DGYQVBOFLCQSGM-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylindeno[2,1-B]pyran is a heterocyclic compound that belongs to the class of pyran derivatives. Pyrans are six-membered oxygen-containing rings that exhibit a broad spectrum of biological and pharmaceutical properties. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylindeno[2,1-B]pyran typically involves multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylindeno[2,1-B]pyran undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-4-phenylindeno[2,1-B]pyran has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylindeno[2,1-B]pyran
  • 4H-Pyran
  • 1,6-Dihydropyridine derivatives

Uniqueness

2-Methyl-4-phenylindeno[2,1-B]pyran is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62225-30-3

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

2-methyl-4-phenylindeno[2,1-b]pyran

InChI

InChI=1S/C19H14O/c1-13-11-17(14-7-3-2-4-8-14)19-16-10-6-5-9-15(16)12-18(19)20-13/h2-12H,1H3

InChI Key

DGYQVBOFLCQSGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3C=C2O1)C4=CC=CC=C4

Origin of Product

United States

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